Cas no 2060005-14-1 (7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)

7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane 化学的及び物理的性質
名前と識別子
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- 7-Azabicyclo[4.1.0]heptane, 7-(butylsulfonyl)-
- 7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane
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- MDL: MFCD30487756
- インチ: 1S/C10H19NO2S/c1-2-3-8-14(12,13)11-9-6-4-5-7-10(9)11/h9-10H,2-8H2,1H3
- InChIKey: ZECHKVFAPXGWTN-UHFFFAOYSA-N
- ほほえんだ: C12C(N1S(CCCC)(=O)=O)CCCC2
7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329949-10.0g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-329949-0.1g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-329949-0.05g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
Enamine | EN300-329949-2.5g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-329949-10g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 10g |
$3191.0 | 2023-09-04 | ||
Enamine | EN300-329949-0.25g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039020-1g |
7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
Enamine | EN300-329949-0.5g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-329949-5.0g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-329949-5g |
7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane |
2060005-14-1 | 5g |
$2152.0 | 2023-09-04 |
7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptaneに関する追加情報
Research Briefing on 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane (CAS: 2060005-14-1): Recent Advances and Applications
The compound 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane (CAS: 2060005-14-1) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This bicyclic sulfonamide derivative exhibits unique structural features that make it an attractive candidate for the development of novel therapeutic agents. Recent studies have focused on its potential applications in targeting various disease pathways, particularly in the areas of central nervous system (CNS) disorders and inflammatory conditions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of monoamine oxidase B (MAO-B), with potential applications in Parkinson's disease treatment. The research team utilized molecular docking studies to elucidate the binding interactions between 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane and the MAO-B active site, revealing a unique binding mode that accounts for its selectivity profile. In vitro assays showed an IC50 value of 42 nM against MAO-B, with >1000-fold selectivity over MAO-A.
Further investigations have explored the compound's potential as a modulator of sigma receptors. A recent patent application (WO2023056121) describes derivatives of 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane showing high affinity for σ1 receptors (Ki = 8.3 nM) with potential applications in neuropathic pain management. The structural rigidity imparted by the bicyclic system appears to confer improved metabolic stability compared to traditional flexible sigma receptor ligands.
Synthetic methodologies for 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane have also seen significant advancements. A 2024 publication in Organic Letters describes an improved asymmetric synthesis route utilizing a chiral rhodium-catalyzed cyclopropanation, achieving >99% ee and 85% overall yield. This development addresses previous challenges in obtaining enantiomerically pure material for pharmacological studies.
Pharmacokinetic studies in rodent models have demonstrated favorable properties of 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane, including good oral bioavailability (F = 68%) and brain penetration (brain/plasma ratio = 0.85). These characteristics, combined with its clean off-target profile in safety pharmacology screens, position this compound as a valuable lead for CNS drug development programs.
Current research directions include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as investigations into prodrug strategies to further enhance bioavailability. Several pharmaceutical companies have included derivatives of 7-(butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane in their preclinical pipelines, suggesting growing industry interest in this chemical scaffold.
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